![molecular formula C8H7ClOS B1290029 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 22168-07-6](/img/structure/B1290029.png)

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one

描述

The compound 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a heterocyclic compound that is part of the benzo[b]thiophene family. This family of compounds is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The benzo[b]thiophene core is a common motif in many biologically active molecules and is often modified to produce derivatives with specific properties and activities .

Synthesis Analysis

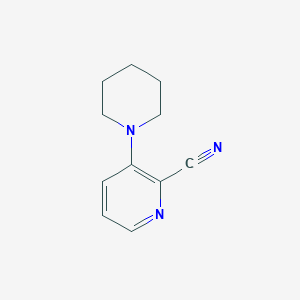

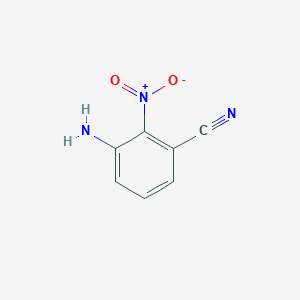

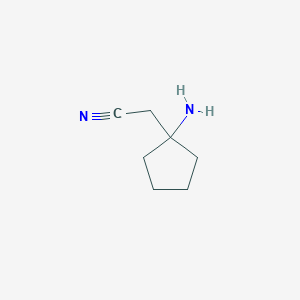

The synthesis of benzo[b]thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a key precursor for synthesizing a range of heterocyclic derivatives . The synthetic pathways often involve regioselective attacks and cyclization, with the possibility of one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be studied using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods allow for the determination of structural parameters, spectroscopic characterization, and analysis of electronic interactions within the molecule. For example, DFT calculations can provide insights into the optimized molecular structure, which can be compared with X-ray data of similar molecules . Such analyses are crucial for understanding the properties of the compound and for predicting its reactivity and potential applications.

Chemical Reactions Analysis

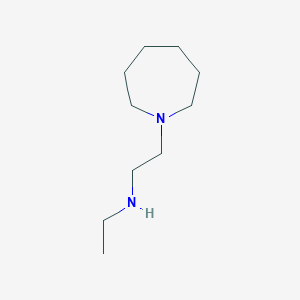

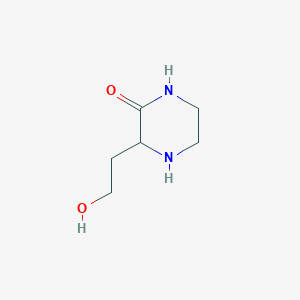

Benzo[b]thiophene derivatives can undergo various chemical reactions, leading to a wide array of products. For example, 2-Isothiocyanato-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene can react with secondary amines to yield substituted thioureas . Additionally, the photochromic properties of certain derivatives, such as 1,2-bis(benzo[b]thiophen-3-yl)ethene, demonstrate the ability of these compounds to undergo reversible photocyclization, which is a valuable property for materials science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. These properties include solubility, melting and boiling points, stability, and reactivity. The electronic properties, such as charge distribution and stabilization energies, can be assessed through Natural Bond Orbital (NBO) analysis, which provides information on intermolecular electronic interactions . Additionally, the non-linear optical (NLO) properties and potential biological activities can be inferred from computational studies and experimental findings .

属性

IUPAC Name |

2-chloro-6,7-dihydro-5H-1-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCJHRKCNWTHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(S2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |

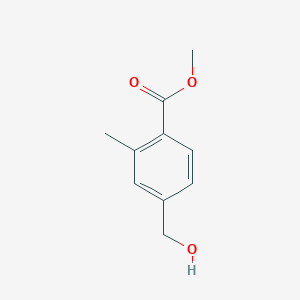

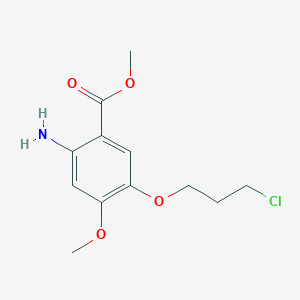

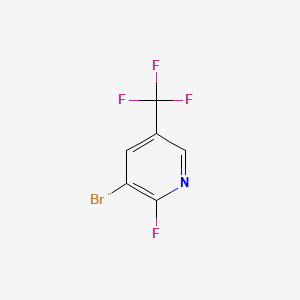

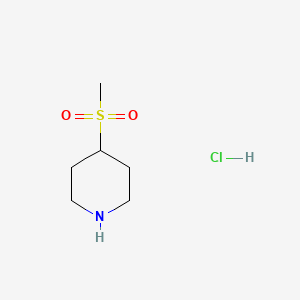

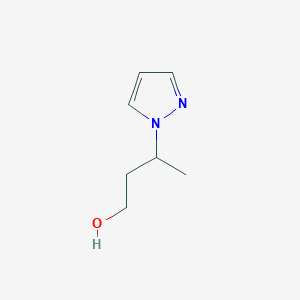

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)